

Application Notes: The Use of Human Secretin in Magnetic Resonance Cholangiopancreatography (MRCP)

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Compound of Interest

Compound Name: Secretin (28-54), human

Cat. No.: B14756563

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Introduction

Secretin-enhanced Magnetic Resonance Cholangiopancreatography (S-MRCP) is an advanced, non-invasive imaging technique that significantly enhances the visualization and functional assessment of the pancreaticobiliary system compared to standard MRCP.[1][2][3] By administering synthetic human secretin, a 27-amino acid polypeptide hormone, the pancreas is stimulated to secrete bicarbonate-rich fluid.[2][4][5] This increased fluid volume distends the pancreatic ducts, improving their delineation and allowing for dynamic evaluation of pancreatic exocrine function.[4][6][7] These application notes provide an overview of the utility of human secretin in MRCP for researchers, scientists, and drug development professionals.

Mechanism of Action

Under physiological conditions, secretin is released by S-cells in the duodenal mucosa in response to acidic chyme from the stomach.[2][8][9] Synthetic human secretin administered intravenously mimics this action. It binds to secretin receptors on the basolateral membrane of pancreatic ductal cells, activating adenylate cyclase and increasing intracellular cyclic AMP (cAMP).[5][9] This signaling cascade stimulates the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel and the Cl-/HCO₃⁻ anion exchanger, leading to the secretion of large volumes of bicarbonate-rich pancreatic juice.[9] This increased fluid secretion enhances the signal on heavily T2-weighted MRCP sequences, making the pancreatic ducts

more conspicuous.[1][2] Secretin also has a mild effect on biliary secretion and can transiently increase the tone of the sphincter of Oddi.[4][10][11]

Clinical and Research Applications

S-MRCP has demonstrated superior diagnostic performance over conventional MRCP for a variety of pancreaticobiliary disorders:

- **Pancreas Divisum:** S-MRCP significantly improves the sensitivity for detecting pancreas divisum by accentuating fluid in the dorsal pancreatic duct, which may be poorly visualized on standard MRCP.[1][2][3]
- **Chronic Pancreatitis:** The technique enhances the visualization of subtle ductal abnormalities, such as strictures and dilated side branches, which are characteristic of early chronic pancreatitis.[1][2][3] It can also provide a quantitative assessment of pancreatic exocrine reserve by measuring the volume of secreted fluid into the duodenum.[12][13]
- **Sphincter of Oddi Dysfunction (SOD):** S-MRCP can be used as a non-invasive tool to evaluate for SOD by assessing for delayed or absent drainage of pancreatic fluid into the duodenum and paradoxical pancreatic duct dilation after secretin stimulation.[1][2]
- **Postoperative Anatomy:** Following pancreatic surgery, S-MRCP is valuable for assessing the patency of pancreatocenteric anastomoses and detecting potential ductal leaks.[1][2][4]
- **Intraductal Papillary Mucinous Neoplasms (IPMNs):** S-MRCP can help to better delineate the communication between cystic lesions and the main pancreatic duct, which is a key feature of IPMNs.[1][4]
- **Recurrent Acute Pancreatitis:** In patients with recurrent acute pancreatitis of unknown etiology, S-MRCP can help identify underlying anatomical variants like pancreas divisum or other ductal abnormalities.[14]

Experimental Protocols

Patient Preparation

- Patients should fast for a minimum of 4 hours prior to the examination to reduce gastrointestinal motility and secretions.[\[10\]](#)
- Informed consent should be obtained, and patients should be screened for any contraindications to MRI or secretin administration.
- An intravenous (IV) line should be established for the administration of secretin and a saline flush. The use of long IV tubing is recommended to avoid patient repositioning during the dynamic scan.[\[1\]](#)[\[2\]](#)

Secretin Administration

- Synthetic human secretin (e.g., ChiRhoStim®) is reconstituted in saline just prior to injection.[\[10\]](#)
- The standard dose is 0.2 mcg/kg of body weight, administered as a slow intravenous injection over 1 minute.[\[2\]](#)[\[10\]](#)
- The secretin injection should be immediately followed by a saline flush of approximately 20 mL to ensure the full dose is delivered.[\[1\]](#)[\[2\]](#)

MRCP Imaging Protocol

- Pre-Secretin Imaging:
 - Standard MRCP sequences, including axial and coronal T2-weighted images and a 3D respiratory-triggered MRCP sequence, are acquired to visualize the baseline anatomy of the pancreaticobiliary system.[\[2\]](#)
- Dynamic Post-Secretin Imaging:
 - Immediately upon administration of secretin, a series of dynamic, single-shot, thick-slab, heavily T2-weighted coronal MRCP images are acquired every 30 to 60 seconds for 8 to 10 minutes.[\[1\]](#)[\[10\]](#)[\[12\]](#)
 - Breath-hold acquisitions are recommended to minimize motion artifacts.[\[1\]](#)[\[15\]](#)

- The imaging plane should be centered on the pancreatic duct and remain consistent throughout the dynamic acquisition to allow for accurate assessment of changes in ductal caliber and fluid output.[1]

Quantitative Data

Table 1: Diagnostic Performance of S-MRCP vs. Standard MRCP for Pancreas Divisum

Study/Meta-analysis	Modality	Sensitivity	Specificity
Meta-analysis (2014) [1][2][3]	Standard MRCP	52%	97%
Meta-analysis (2014) [1][2][3]	S-MRCP	86%	97%
Retrospective Study[14]	Standard MRCP	57%	92%
Retrospective Study[14]	S-MRCP	86%	96%

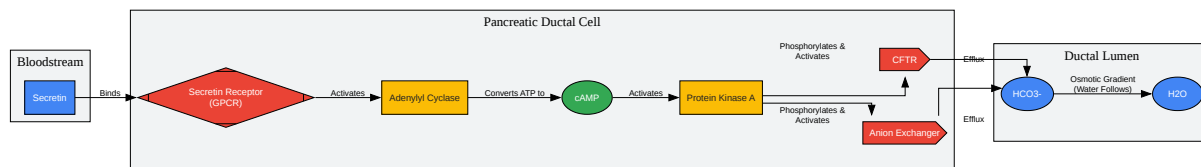
Table 2: Diagnostic Accuracy of S-MRCP for Sphincter of Oddi Dysfunction (SOD)

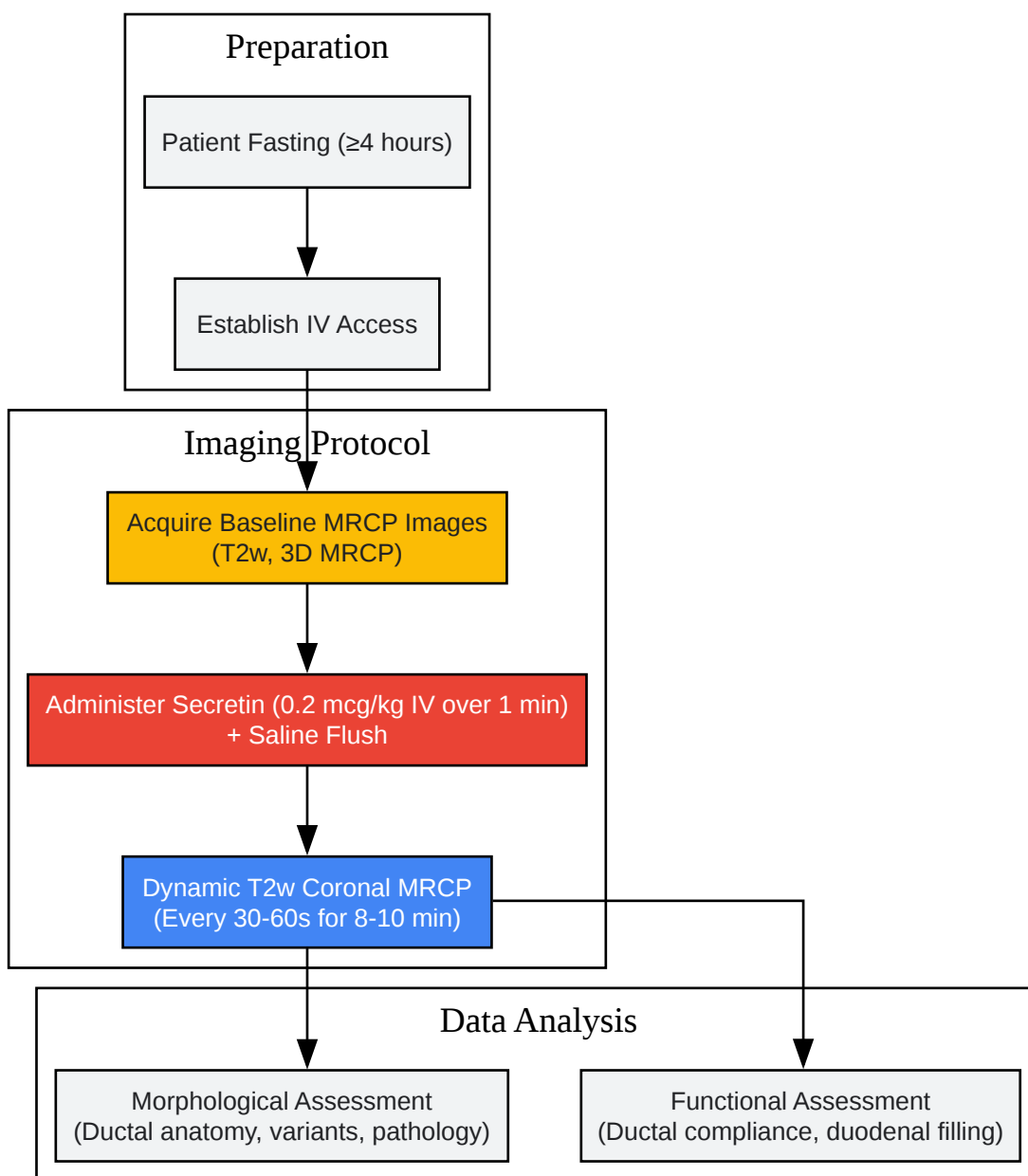
Study	SOD Type	Accuracy
Comparative Study[1][2]	Type II	73%
Comparative Study[1][2]	Type III	46%

Table 3: Pancreatic Duct Caliber Changes Post-Secretin in Normal Pancreas

Parameter	Measurement	Time Post-Injection
Baseline Main Pancreatic Duct Diameter	Up to 3 mm	Pre-injection
Peak Main Pancreatic Duct Diameter	Increase of 1-2 mm (not exceeding 5 mm total)	3-5 minutes
Return to Baseline	Near baseline diameter	~10 minutes
Data synthesized from Applied Radiology, 2015. [10]		

Visualizations





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